
3-Chloro-6-phenylpyridazine
Overview
Description
3-Chloro-6-phenylpyridazine (CAS 20375-65-9) is a heteroaromatic compound with a pyridazine core substituted by chlorine at position 3 and a phenyl group at position 4. It is synthesized via methods such as chlorination of 6-phenylpyridazine derivatives or coupling reactions involving chlorinated intermediates . Key applications include:
- Synthetic intermediate: Used to prepare triazolo[4,3-b]pyridazine derivatives (e.g., for biological evaluation) , fluorinated pyridazines (e.g., 3-Fluoro-6-phenylpyridazine) , and substituted pyridazinones (e.g., 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones) .
- Pharmaceutical relevance: Serves as a precursor in the synthesis of neuroactive agents like levodopa and bromocriptine analogs .
- Electrochemical studies: Investigated via cyclic voltammetry, particularly in carbon dioxide environments .
Preparation Methods
Vilsmeier-Haack Chlorination Using Phosphorus Oxychloride and Disubstituted Formamide
The Vilsmeier-Haack reaction, traditionally employed for formylation, has been adapted for the chlorination of pyridazinones to yield 3-chloro-6-phenylpyridazine. This method, detailed in patent literature , offers a one-step synthesis with high efficiency and minimal protective group manipulation.
Reaction Mechanism
The process leverages the Vilsmeier reagent—a combination of phosphorus oxychloride (POCl₃) and a disubstituted formamide such as dimethylformamide (DMF). Unlike classical formylation, this reaction selectively chlorinates the 3-position of the pyridazinone ring without introducing formyl groups . The mechanism involves the in situ generation of a chloroiminium intermediate, which facilitates nucleophilic displacement of the carbonyl oxygen by chlorine. The absence of hydroxyl groups on the phenyl substituent eliminates the need for protective steps, streamlining the synthesis .
Experimental Procedure
A representative protocol involves the following steps :
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Reagent Preparation : Cool DMF (85 mL) to 5°C and slowly add POCl₃ (115 mL) while maintaining the temperature below 60°C.
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Substrate Addition : Rapidly add 6-phenyl-3(2H)-pyridazinone (30 g, 0.16 mol) in portions to the cold reagent mixture.
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Reaction Conditions : Heat the mixture to 85°C and stir for 4.5 hours.
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Workup : Cool the reaction to 35°C, quench in ice-cold water (1 L), and filter the precipitate.
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Purification : Recrystallize the crude product from a dimethylformamide-isopropanol mixture to obtain pure this compound.
Table 1: Key Reaction Parameters for Vilsmeier-Haack Chlorination
Parameter | Value/Description |
---|---|
Starting Material | 6-Phenyl-3(2H)-pyridazinone |
Reagents | POCl₃, DMF |
Temperature Range | 5°C (initial) to 85°C (reflux) |
Reaction Time | 4.5 hours |
Yield | 80–96% (crude); 80% (purified) |
This method achieves yields exceeding 80% after purification, with scalability demonstrated at the 100-gram scale . The absence of hydroxyl protection steps reduces both cost and complexity compared to earlier multi-step protocols .
Leuckart Reaction with Sodium Hydroxide and Chloroform
The Leuckart reaction, historically used for amine synthesis, has been reported as an alternative route for this compound . While less commonly applied, this method provides a distinct approach under basic conditions.
Reaction Description
As described in industrial literature , 2-phenylpyridine is treated with sodium hydroxide and chloroform to form the target compound. The reaction likely proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, where chloroform acts as a chlorinating agent under strongly basic conditions. However, the exact pathway remains ambiguous, as traditional Leuckart mechanisms involve reductive amination rather than chlorination .
Procedure and Limitations
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Mixing : Dissolve 2-phenylpyridine in chloroform.
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Base Addition : Introduce aqueous sodium hydroxide to the mixture.
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Reaction Monitoring : Stir the exothermic mixture for several hours.
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Isolation : Filter and evaporate the solvent to isolate the product.
Table 2: Leuckart Reaction Conditions
Parameter | Value/Description |
---|---|
Starting Material | 2-Phenylpyridine |
Reagents | Chloroform, NaOH |
Temperature | Ambient to exothermic |
Reaction Time | Several hours |
Yield | Not reported |
Critical limitations include unreported yields, potential side reactions (e.g., ring expansion or oxidation), and the lack of mechanistic clarity . These factors reduce the method’s reliability for large-scale applications compared to the Vilsmeier-Haack approach.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
Criterion | Vilsmeier-Haack Method | Leuckart Reaction |
---|---|---|
Starting Material | 6-Phenyl-3(2H)-pyridazinone | 2-Phenylpyridine |
Reagents | POCl₃, DMF | Chloroform, NaOH |
Reaction Steps | One-step | One-step |
Yield | 80–96% | Unreported |
Scalability | Demonstrated at 100 g scale | Not validated |
Mechanistic Clarity | Well-established | Ambiguous |
Safety Considerations | High-temperature handling | Exothermic, chloroform exposure |
The Vilsmeier-Haack method outperforms the Leuckart reaction in yield, scalability, and mechanistic predictability. However, the former requires specialized starting materials (pyridazinones), whereas the latter uses commercially available 2-phenylpyridine.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-phenylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as fluorine, using reagents like potassium fluoride.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less commonly reported.
Cyclization Reactions: It can be used in the synthesis of more complex heterocyclic compounds through cyclization reactions.
Common Reagents and Conditions:
Potassium Fluoride (KF): Used for fluorination under solvent-free conditions.
Palladium Catalysts: Employed in Suzuki coupling reactions.
Major Products Formed:
Fluorinated Derivatives: Formed through substitution reactions with fluorine.
Cyclized Products: Resulting from cyclization reactions to form more complex heterocycles.
Scientific Research Applications
Pharmaceutical Applications
Intermediates in Drug Synthesis:
CPP plays a critical role as an intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in the development of antimalarial and anti-inflammatory drugs, showcasing its significance in medicinal chemistry. Notably, it serves as a precursor for herbicidal and fungicidal compounds, enhancing agricultural productivity by combating pests and diseases .
Case Study: Anticancer Activity
Research has indicated that CPP derivatives exhibit anticancer properties. A study highlighted the synthesis of 6-substituted phenyl-2-(3'-substituted phenyl pyridazin-6'-yl)-2,3,4,5-tetrahydropyridazin-3-one, demonstrating significant cytotoxic effects against cancer cell lines . This underscores the potential of CPP in developing new cancer therapies.
Agrochemical Applications
Herbicides and Fungicides:
CPP is integral in the formulation of various agrochemicals. Its derivatives are used to create effective herbicides and fungicides that improve crop yields. The compound's ability to act as a precursor in synthesizing pyridazinyloxyarylureas highlights its importance in agricultural chemistry .
Application Type | Description |
---|---|
Herbicides | Used as intermediates for developing effective herbicides to control unwanted vegetation. |
Fungicides | Serves as a precursor for fungicidal compounds that protect crops from fungal infections. |
Chemical Industry Applications
Catalyst in Chemical Reactions:
CPP is recognized for its catalytic properties in various chemical reactions, including polymerization processes essential for producing plastics and synthetic materials. Its efficiency as a catalyst extends to the epoxidation of alkenes and the production of fine chemicals such as dyes and drugs .
Pigments and Dyes Production:
In the dye industry, CPP is utilized as a precursor for creating copper phthalocyanine, a widely used blue pigment. It also contributes to producing other industrial pigments like chrome green and yellow .
Electronics Applications
Components in Electronic Devices:
The compound is employed in producing electrolytes for lithium-ion batteries, which are crucial for portable electronic devices. Furthermore, CPP is involved in manufacturing organic light-emitting diodes (OLEDs), enhancing display technologies in modern electronics .
Safety and Environmental Considerations
While CPP has numerous applications, safety data indicate potential hazards such as skin irritation and eye damage upon exposure . Therefore, handling protocols must be strictly followed to mitigate risks associated with its use.
Mechanism of Action
The mechanism of action of 3-chloro-6-phenylpyridazine is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. For example, similar pyridazine derivatives have been shown to inhibit enzymes like phosphodiesterase, which can modulate various physiological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section evaluates 3-Chloro-6-phenylpyridazine against analogs with variations in substituents, reactivity, and applications.
Table 1: Key Structural Analogs and Their Properties
Physicochemical Properties
- Thermal Stability : Fluorinated analogs (e.g., 3-Fluoro-6-phenylpyridazine) exhibit higher melting points (129–131°C) compared to the chloro analog (67–69°C) .
- Solubility : Methyl substitution at position 6 (3-Chloro-6-methylpyridazine) reduces aromaticity, enhancing solubility in organic solvents .
Biological Activity
3-Chloro-6-phenylpyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of Biological Activities
Research indicates that this compound exhibits notable anti-inflammatory and anticancer properties. Its interactions with various biological targets suggest a role in modulating specific biochemical pathways, making it a candidate for further therapeutic exploration.
Key Biological Activities
- Anti-inflammatory : The compound has shown potential in reducing inflammation, which is critical in various diseases.
- Anticancer : Studies indicate its efficacy against certain cancer cell lines, suggesting it may inhibit tumor growth.
- Antimicrobial : Investigations have also explored its effects against bacterial and fungal pathogens .
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. It can act as an inhibitor or modulator , influencing various biochemical pathways. For instance, the presence of the chlorine atom and phenyl substituent enhances its binding affinity to molecular targets.
Interaction with Biological Targets
The compound's mechanism can be summarized as follows:
- Binding Affinity : It interacts with enzymes involved in inflammatory responses and cancer cell proliferation.
- Receptor Modulation : It may affect receptor activity, altering cellular signaling pathways.
Comparative Analysis with Similar Compounds
The structural uniqueness of this compound allows for comparative studies with other pyridazine derivatives. Below is a table highlighting similar compounds and their key features:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Chloro-6-methylpyridazine | C8H8ClN2 | Methyl group instead of phenyl group |
4-Chloro-3-phenylpyridazine | C10H8ClN2 | Chlorine at a different position |
5-Chloro-2-(4-fluorophenyl)pyridazine | C10H7ClFN2 | Fluorine substitution enhancing reactivity |
The distinct electronic properties of this compound due to its substitution pattern make it particularly interesting for research and application development.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Anticancer Activity : A study evaluated the compound's effects on various cancer cell lines, demonstrating significant cytotoxicity at certain concentrations. The mechanism was linked to apoptosis induction in cancer cells.
- Anti-inflammatory Effects : Another study assessed its ability to reduce inflammatory markers in vitro, suggesting a potential role in treating inflammatory diseases.
- Antimicrobial Properties : Research indicated that the compound exhibited moderate antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-chloro-6-phenylpyridazine, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, this compound reacts with aliphatic/aromatic amines under solvent-free conditions using KF and phase transfer agents, with microwave irradiation accelerating kinetics . Optimization involves adjusting reaction time, temperature, and equivalents of reagents. Yields >90% are achievable for derivatives like 3-butyl-6-phenylpyridazine when using 15% EtOAc/hexanes for purification .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Use silica gel chromatography with gradient elution (e.g., 2.5–15% EtOAc/hexanes) for purification .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodology :
- NMR : -NMR (300 MHz, CDCl) reveals aromatic protons at δ 8.05–7.35 ppm and alkyl chain protons at δ 3.01–0.96 ppm for derivatives like 3-butyl-6-phenylpyridazine .
- X-ray Crystallography : Monoclinic crystal systems (space group ) with unit cell parameters confirm molecular packing and bond angles .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ions (e.g., at 343.75 for trifluoromethyl derivatives) .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodology : The compound serves as a scaffold for bioactive derivatives. For example:
- Antiparkinsonian Agents : Downstream synthesis of levodopa precursors via coupling with carbidopa intermediates .
- Kinase Inhibitors : Functionalization at the 6-position with fluorophenyl or trifluoromethyl groups enhances binding to Akt isoforms .
Advanced Research Questions
Q. How do electronic and steric effects influence substitution reactions at the 3-chloro position?
- Methodology :
- DFT Calculations : Use hybrid functionals (e.g., B3LYP) to model reaction pathways. Exact exchange terms improve accuracy for atomization energies (average deviation ±2.4 kcal/mol) .
- Steric Maps : Analyze substituent bulk using crystal structure data (e.g., dihedral angles >90° for phenyl groups hinder nucleophilic attack) .
Q. What challenges arise in crystallizing this compound derivatives, and how are they resolved?
- Methodology :
- Solvent Screening : Use mixed solvents (e.g., EtOAc/hexanes) to improve crystal growth. Slow evaporation at 4°C enhances monoclinic lattice formation .
- Twinned Data : Apply SHELX software for structure refinement. SHELXL handles high-resolution data (R-factor <0.05) and twinning via HKLF5 format .
Q. How can contradictory reactivity data in fluorination or amination reactions be reconciled?
- Methodology :
- Kinetic vs. Thermodynamic Control : Vary reaction time and temperature. For example, microwave-assisted fluorination with KF yields mono- vs. di-fluorinated products .
- Mechanistic Probes : Use isotopic labeling (e.g., ) or trapping experiments to identify intermediates .
- Data Analysis : Compare HPLC retention times and HRMS fragmentation patterns to distinguish isomeric byproducts .
Q. Safety and Handling
Q. What precautions are necessary when handling this compound in laboratory settings?
- Methodology :
Properties
IUPAC Name |
3-chloro-6-phenylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBRFWDEAVIFMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174302 | |
Record name | 3-Chloro-6-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26667351 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
20375-65-9 | |
Record name | 3-Chloro-6-phenylpyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20375-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-6-phenylpyridazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020375659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20375-65-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28739 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloro-6-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-6-phenylpyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.777 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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